molecular formula C5H6BrNO B6588738 1-(4-bromofuran-2-yl)methanamine CAS No. 1204670-28-9

1-(4-bromofuran-2-yl)methanamine

Cat. No. B6588738
CAS RN: 1204670-28-9
M. Wt: 176
InChI Key:
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Description

1-(4-Bromofuran-2-yl)methanamine, also known as 1-BFM, is an organic compound that is used in various research and laboratory experiments. This compound is a part of the furan family and is used in various scientific research applications due to its unique properties. 1-BFM is a versatile compound that has a wide range of applications in the field of organic chemistry. It is often used as a starting material in the synthesis of a variety of organic compounds.

Mechanism of Action

1-(4-bromofuran-2-yl)methanamine is an organic compound that has a unique mechanism of action. It is an electrophilic reagent and can react with a variety of organic compounds. It has the ability to form carbon-carbon bonds and can be used in the synthesis of a variety of organic compounds. In addition, 1-(4-bromofuran-2-yl)methanamine can also be used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles.
Biochemical and Physiological Effects
1-(4-bromofuran-2-yl)methanamine has been studied for its biochemical and physiological effects. It has been found to have anti-tumor and anti-fungal effects in laboratory studies. In addition, it has been found to have anti-inflammatory and analgesic effects. It has also been found to have anti-oxidant properties and can be used in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 1-(4-bromofuran-2-yl)methanamine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 1-(4-bromofuran-2-yl)methanamine is that it is a versatile reagent that can be used in the synthesis of a variety of organic compounds. In addition, it is relatively easy to synthesize and is cost-effective. On the other hand, there are some limitations of using 1-(4-bromofuran-2-yl)methanamine in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is a highly reactive compound and can react with other compounds in the laboratory.

Future Directions

1-(4-bromofuran-2-yl)methanamine has a wide range of applications in the field of organic chemistry. In the future, it is expected that 1-(4-bromofuran-2-yl)methanamine will be used in the synthesis of more complex organic compounds. In addition, it is expected that 1-(4-bromofuran-2-yl)methanamine will be used in the synthesis of new pharmaceuticals and other compounds with potential medical applications. Furthermore, it is also expected that 1-(4-bromofuran-2-yl)methanamine will be used in the synthesis of materials for use in various industries, such as the electronics industry. Finally, it is also expected that 1-(4-bromofuran-2-yl)methanamine will be used in the synthesis of materials for use in nanotechnology.

Synthesis Methods

1-(4-bromofuran-2-yl)methanamine can be synthesized by a variety of methods, including the Williamson ether synthesis. This synthesis method involves the reaction of a 4-bromofuran-2-yl Grignard reagent with a secondary amine. The reaction produces a 1-bromo-4-furan-2-ylmethanamine product. This method is commonly used in the laboratory and is relatively simple to perform.

Scientific Research Applications

1-(4-bromofuran-2-yl)methanamine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including substituted benzimidazoles and triazoles. It has also been used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. In addition, 1-(4-bromofuran-2-yl)methanamine has been used in the synthesis of various pharmaceuticals, such as anti-tumor agents and anti-fungal agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromofuran-2-yl)methanamine involves the reaction of 4-bromofuran-2-carbaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "4-bromofuran-2-carbaldehyde", "Methylamine" ], "Reaction": [ "Step 1: 4-bromofuran-2-carbaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to yield 1-(4-bromofuran-2-yl)methanamine as the final product." ] }

CAS RN

1204670-28-9

Product Name

1-(4-bromofuran-2-yl)methanamine

Molecular Formula

C5H6BrNO

Molecular Weight

176

Purity

95

Origin of Product

United States

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